ALK5 Potency vs SB-525334 and SB-431542
R-268712 inhibits ALK5 kinase activity with an IC₅₀ of 2.5 nM in cell-free kinase assays, representing a 5.7-fold increase in potency relative to SB-525334 (ALK5 IC₅₀ = 14.3 nM) and a 37.6-fold increase relative to SB-431542 (ALK5 IC₅₀ = 94 nM) when evaluated under comparable in vitro kinase inhibition conditions [1]. This quantitative potency advantage enables lower compound concentrations to achieve equivalent target engagement, which may reduce off-target effects in cellular and in vivo experimental systems. The 2.5 nM IC₅₀ positions R-268712 among the most potent ATP-competitive ALK5 inhibitors in the preclinical toolkit .
| Evidence Dimension | ALK5 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM |
| Comparator Or Baseline | SB-525334: IC₅₀ = 14.3 nM; SB-431542: IC₅₀ = 94 nM |
| Quantified Difference | 5.7-fold more potent than SB-525334; 37.6-fold more potent than SB-431542 |
| Conditions | Cell-free ALK5 kinase activity assay; ATP-competitive inhibition format |
Why This Matters
Higher potency allows lower working concentrations, reducing the likelihood of off-target kinase engagement and minimizing vehicle-related cytotoxicity in long-term fibrosis assays.
- [1] Biotool. TGFβRI/ALK5 Selective Inhibitors Panel. Catalog comparison of ALK5 inhibitors including R-268712 (IC₅₀ = 2.5 nM), TP0427736 (IC₅₀ = 2.72 nM), SB-525334 (IC₅₀ = 14.3 nM), GW788388 (IC₅₀ = 18 nM), BIBF-0775 (IC₅₀ = 34 nM), SD-208 (IC₅₀ = 48 nM). View Source
